5-Iodo-4-methylpyrimidine

Descripción general

Descripción

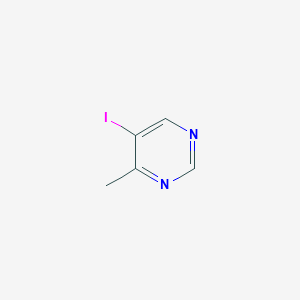

5-Iodo-4-methylpyrimidine is an organic compound with the molecular formula C5H5IN2 It is a derivative of pyrimidine, characterized by the presence of an iodine atom at the 5th position and a methyl group at the 4th position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-methylpyrimidine typically involves the iodination of 4-methylpyrimidine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Iodo-4-methylpyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of 4-methylpyrimidine-5-carboxylic acid or 4-methylpyrimidine-5-aldehyde.

Reduction: Formation of 4-methyl-5,6-dihydropyrimidine.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

5-Iodo-4-methylpyrimidine serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer and infectious diseases. Its structural properties allow for modifications that enhance the efficacy of drug candidates.

- Anticancer Agents: Research indicates that derivatives of pyrimidines, including this compound, exhibit potent anticancer activities. For example, compounds derived from this scaffold have shown effectiveness against various cancer cell lines by inhibiting specific biological pathways associated with tumor growth .

- Antibiotics: This compound also plays a role in developing antibiotics. Its unique halogenated structure contributes to the biological activity of synthesized antibiotics, which are essential in combating resistant bacterial strains .

Agricultural Chemicals

Formulation of Agrochemicals:

this compound is utilized in creating effective pesticides and herbicides. Its incorporation into agrochemical formulations enhances crop protection against pests and diseases.

- Pesticides: The compound has been linked to improved insecticidal properties when used in formulations aimed at agricultural applications. Studies show that derivatives can target specific pests while minimizing harm to beneficial insects .

- Herbicides: Research on pyrimidine derivatives suggests that they can inhibit the growth of unwanted plants, making them valuable in developing selective herbicides .

Material Science

Advanced Materials Development:

In material science, this compound contributes to the synthesis of advanced materials, including polymers and coatings.

- Polymer Science: The compound's unique chemical structure allows for the development of polymers with enhanced durability and resistance to environmental factors. This application is crucial for industries requiring long-lasting materials .

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies:

Researchers employ this compound in biochemical studies focusing on enzyme inhibition and receptor interactions.

- Mechanistic Studies: The compound aids in understanding biological pathways by serving as a model substrate or inhibitor for various enzymes. Its ability to interact with biological receptors provides insights into drug-receptor dynamics .

Analytical Chemistry

Techniques for Compound Detection:

In analytical chemistry, this compound is used in various techniques such as chromatography and spectroscopy.

- Detection Methods: Its presence can be quantified through advanced analytical techniques, aiding researchers in studying complex mixtures and ensuring quality control in pharmaceutical formulations .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Pharmaceutical Development | PMC2919067 | Demonstrated anticancer activity against specific cell lines. |

| Agricultural Chemicals | Chem-Impex | Enhanced efficacy of pesticides formulated with pyrimidine derivatives. |

| Material Science | RSC Publishing | Developed durable polymers using halogenated pyrimidines. |

| Biochemical Research | PMC4207407 | Investigated enzyme inhibition mechanisms using pyrimidine scaffolds. |

| Analytical Chemistry | Sigma-Aldrich | Established methods for quantifying pyrimidines in complex mixtures. |

Mecanismo De Acción

The mechanism of action of 5-Iodo-4-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding, while the methyl group can influence its lipophilicity and membrane permeability.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylpyrimidine: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.

5-Bromo-4-methylpyrimidine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

5-Chloro-4-methylpyrimidine: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine in substitution reactions.

Uniqueness

5-Iodo-4-methylpyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it a valuable compound in synthetic and medicinal chemistry.

Actividad Biológica

5-Iodo-4-methylpyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. As a derivative of pyrimidine, it exhibits significant potential in medicinal chemistry, particularly in the development of antimicrobial and antitumor agents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 5-position and a methyl group at the 4-position of the pyrimidine ring. Its molecular formula is , and it possesses notable structural features that influence its reactivity and biological interactions.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆I N |

| IUPAC Name | This compound |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis. The compound acts by inhibiting folate synthesis pathways, which are essential for bacterial growth and replication. This mechanism is similar to that of other dihydrofolate reductase inhibitors, making it a candidate for further development as an antibacterial agent .

Case Study: Antibacterial Efficacy

A study conducted to evaluate the antibacterial efficacy of this compound reported a minimum inhibitory concentration (MIC) ranging from 500 to 1000 μg/mL against standard strains of E. coli and S. aureus. The results demonstrated a significant zone of inhibition, indicating potent antibacterial properties when compared to standard antibiotics such as ciprofloxacin .

Antitumor Activity

In addition to its antibacterial effects, this compound has been investigated for its potential antitumor activity. The compound's structural similarity to known antitumor agents allows it to interact with cellular pathways involved in cancer cell proliferation.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | MIC: 500–1000 μg/mL | |

| Antitumor | Inhibition of cell growth | |

| Dihydrofolate Reductase Inhibition | Competitive binding |

The biological activity of this compound can be attributed to its ability to mimic substrates of dihydrofolate reductase enzymes. This mimicry allows it to effectively compete for binding sites within these enzymes, leading to inhibition of folate metabolism. Molecular docking studies have shown that the compound forms critical interactions within the active site, enhancing its potency as an inhibitor compared to other similar compounds.

Molecular Interactions

The interactions between this compound and dihydrofolate reductase include:

- Hydrogen Bonds : Key amino acid residues within the enzyme's active site form hydrogen bonds with the compound.

- Hydrophobic Interactions : Non-polar regions of the compound interact favorably with hydrophobic pockets in the enzyme.

Propiedades

IUPAC Name |

5-iodo-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOHKOJFUQOWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540884 | |

| Record name | 5-Iodo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91749-26-7 | |

| Record name | 5-Iodo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.